Demethoxycentaureidin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFILUULGOFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Natural Distribution in Botanical Systems
Isolation and Identification from Plant Species
Other Reported Botanical Sources
Desmethoxycentaureidin has been identified in a variety of other plant species across several families. In the Asteraceae family, it has been isolated from Blumea lacera nih.govpreprints.org, the aerial parts of Viguiera pazensis scielo.org.ar, and was detected in trace amounts in methanolic extracts of Achillea moschata, an endemic plant of the Alpine region. encyclopedia.pubmdpi.com
Within the Verbenaceae family, the compound has been found in the aerial parts of Lippia canescens. nih.govscience.gov The Lamiaceae family also features species containing this flavone (B191248), with reports of its isolation from Teucrium pilosum. dokumen.pubingentaconnect.com Furthermore, a glycosidic form, desmethoxycentaureidin 7-O-rutinoside, has been reported in Abrus precatorius and Vitex negundo. asean.orgscispace.comnih.gov
Below is a table summarizing the reported botanical sources for Desmethoxycentaureidin.
| Plant Family | Species | Reference |
|---|---|---|
| Asteraceae | Blumea lacera | nih.govpreprints.org |
| Asteraceae | Achillea moschata | encyclopedia.pubmdpi.com |
| Asteraceae | Viguiera pazensis | scielo.org.ar |
| Verbenaceae | Lippia canescens | nih.govscience.gov |
| Lamiaceae | Teucrium pilosum | dokumen.pubingentaconnect.com |
| Fabaceae | Abrus precatorius (as 7-O-rutinoside) | nih.gov |
| Lamiaceae | Vitex negundo (as 7-O-rutinoside) | asean.org |
Chemotaxonomic Implications of Desmethoxycentaureidin Distribution
The distribution of flavonoids, including desmethoxycentaureidin, holds significant value in chemotaxonomy, the classification of plants based on their chemical constituents. Flavonoids and terpenoids are considered key metabolites for taxonomic studies within the Inuleae-Inulinae subtribe of the Asteraceae family. nih.gov The flavonoid patterns observed in plant families can suggest phylogenetic relationships; for example, the homogeneity in flavonoid types between the Lamiaceae and Scrophulariaceae families indicates a close evolutionary connection. muc.edu.cn
The presence of specific flavonoid structures, such as those with 6- and/or 8-substitution like desmethoxycentaureidin, can be characteristic of certain plant tribes and genera. researchgate.net While some flavonoids like luteolin (B72000) and apigenin (B1666066) are widespread, their various derivatives can serve as more specific chemotaxonomic markers. researchgate.net For instance, the detection of desmethoxycentaureidin alongside other flavones in Lippia canescens contributes to the chemical profile of the Verbenaceae family. nih.govscience.gov Similarly, its presence in the genus Striga is consistent with the flavonoid profile of the Scrophulariaceae family, supporting its classification within that family. muc.edu.cn The analysis of these compounds provides complementary biochemical information that, combined with molecular genetics, helps refine taxonomic classifications. preprints.org
Biosynthetic Pathways and Precursors
Flavonoid Biosynthesis Overview
Flavonoids are a diverse class of polyphenolic compounds synthesized by plants through the phenylpropanoid metabolic pathway. wikipedia.org The journey begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.org This molecule then enters the flavonoid biosynthesis pathway, where it is combined with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form a chalcone, the basic backbone of all flavonoids. wikipedia.orgfrontiersin.org
The general pathway proceeds through a series of enzymatic modifications, leading to various classes of flavonoids. wikipedia.org Chalcones are isomerized to flavanones by chalcone isomerase (CHI). frontiersin.org From the flavanone (B1672756) intermediate, the pathway can diverge. For instance, flavones are synthesized from flavanones through the action of flavone (B191248) synthase (FNS). nih.govroyalsocietypublishing.org Further modifications, such as hydroxylation, methylation, glycosylation, and acylation, lead to the vast diversity of flavonoid structures observed in nature. royalsocietypublishing.orgmdpi.com
The core flavonoid structures can undergo a wide range of secondary modifications, often referred to as 'decorations'. royalsocietypublishing.org These modifications are catalyzed by specific enzymes and contribute significantly to the functional diversity of flavonoids.
Proposed Biosynthetic Routes to Desmethoxycentaureidin
While the specific biosynthetic pathway to Desmethoxycentaureidin (5,7,3'-trihydroxy-6,4'-dimethoxyflavone) has not been fully elucidated in a single study, a plausible route can be proposed based on the known steps of flavonoid biosynthesis and the structure of the compound. The precursor for Desmethoxycentaureidin is likely the flavone luteolin (B72000).
The proposed pathway would initiate from the general flavonoid biosynthesis pathway, leading to the formation of luteolin. Luteolin would then undergo a series of methylation reactions catalyzed by specific O-methyltransferases (OMTs) to yield Desmethoxycentaureidin.
A potential biosynthetic route is as follows:
Formation of Luteolin: The pathway would proceed from phenylalanine to 4-coumaroyl-CoA and then through the action of chalcone synthase and chalcone isomerase to produce the flavanone naringenin (B18129). Hydroxylation of naringenin at the 3' and 4' positions of the B-ring, followed by the action of flavone synthase, would lead to the formation of luteolin.
Methylation to form Desmethoxycentaureidin: Luteolin possesses hydroxyl groups at positions 5, 7, 3', and 4'. Desmethoxycentaureidin has methoxy (B1213986) groups at the 6 and 4' positions and hydroxyl groups at the 5, 7, and 3' positions. Therefore, the biosynthesis would involve the methylation of the hydroxyl groups at the 6 and 4' positions of a luteolin-like precursor. This suggests the involvement of at least two specific O-methyltransferase enzymes.
Enzymatic Activities Involved in its Formation
The formation of Desmethoxycentaureidin from its precursors involves a series of enzymatic reactions. The key enzymes are those of the general flavonoid pathway, with the addition of specific methyltransferases for the final modification steps.
| Enzyme Class | Specific Enzyme (Proposed) | Role in Desmethoxycentaureidin Biosynthesis |
| Lyases | Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. frontiersin.orgnih.gov |
| Oxidoreductases | Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to produce 4-coumaric acid. frontiersin.org |
| Ligases | 4-coumarate:CoA ligase (4CL) | Activates 4-coumaric acid to 4-coumaroyl-CoA. frontiersin.org |
| Transferases | Chalcone synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and three malonyl-CoA molecules to form chalcone. frontiersin.org |
| Isomerases | Chalcone isomerase (CHI) | Isomerizes chalcone to a flavanone intermediate (e.g., naringenin). frontiersin.org |
| Oxidoreductases | Flavonoid 3'-hydroxylase (F3'H) | Introduces a hydroxyl group at the 3' position of the B-ring of the flavanone. |
| Oxidoreductases | Flavone synthase (FNS) | Catalyzes the formation of the flavone backbone from a flavanone. nih.govroyalsocietypublishing.org |
| Transferases | Flavonoid O-methyltransferase (FOMT) | Catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups at the 6 and 4' positions of the luteolin precursor. nih.gov |
The precise identity and substrate specificity of the O-methyltransferases involved in the biosynthesis of Desmethoxycentaureidin would require further investigation through transcriptomic and enzymatic studies in plants known to produce this compound, such as those from the Asteraceae family. nih.govmdpi.comresearchgate.net
Biological Activities and Mechanistic Investigations
Antiproliferative and Anticancer Activity
The potential of Desmethoxycentaureidin as an anticancer agent has been evaluated against several human cancer cell lines. These studies aim to quantify its ability to inhibit cancer cell growth and to understand the underlying molecular mechanisms.
Desmethoxycentaureidin has demonstrated significant inhibitory activity against the growth of HeLa cells, a human cervical cancer cell line. The potency of this inhibition is measured by its GI50 value, which is the concentration required to inhibit cell growth by 50%. For Desmethoxycentaureidin, this value has been determined to be 9 µM, indicating a high level of activity against this specific cancer cell line.
Inhibitory Activity of Desmethoxycentaureidin
| Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|
| HeLa (Human Cervical Cancer) | GI50 | 9 µM |
Information regarding the specific activity of Desmethoxycentaureidin against murine melanoma (B16F10) cells is not available in the reviewed scientific literature.
Information regarding the specific activity of Desmethoxycentaureidin against human gastric adenocarcinoma (MK-1) cells is not available in the reviewed scientific literature.
Information regarding the modulation of cell cycle progression by Desmethoxycentaureidin is not available in the reviewed scientific literature.
Information regarding the specific mechanisms by which Desmethoxycentaureidin induces apoptosis is not available in the reviewed scientific literature.
Anti-inflammatory Activity
While flavonoids as a class are known to possess anti-inflammatory properties, specific studies detailing the anti-inflammatory activity and mechanistic pathways of Desmethoxycentaureidin are not available in the reviewed scientific literature. General mechanisms for related dimethoxy flavones may involve the inhibition of cyclooxygenases, cytokines, and reactive oxygen species.
Modulation of Inflammatory Mediators (e.g., COX-2, NO, PGE2)
Inflammation is a complex biological response, and key mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) play a central role in its propagation. Research into compounds with similar structures to Desmethoxycentaureidin suggests a potential for anti-inflammatory activity through the inhibition of these mediators. For instance, some natural compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, thereby reducing the production of NO and PGE2, which are crucial in the inflammatory cascade. While direct studies on Desmethoxycentaureidin are limited, the activity of related flavonoids provides a strong rationale for its investigation as a modulator of these key inflammatory molecules.
Impact on Signaling Pathways (e.g., NF-κB, NRF2)
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. Studies on curcuminoids, a class of compounds that includes structures related to Desmethoxycentaureidin, have demonstrated inhibitory effects on the NF-κB pathway. For instance, demethoxycurcumin (B1670235) (DMC), a closely related compound, has been shown to inhibit the activation and nuclear translocation of NF-κB. This inhibition is achieved by preventing the phosphorylation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. By suppressing NF-κB activation, these compounds can effectively downregulate the expression of pro-inflammatory genes. Research on demethoxycurcumin has shown it mitigates inflammatory responses through the MAPK and NF-κB pathways.
NRF2 Signaling Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes. Activation of the Nrf2 pathway is a key mechanism for cellular protection. While direct evidence for Desmethoxycentaureidin is still emerging, various natural compounds, including flavonoids, are known activators of this pathway. The activation of Nrf2 by these compounds helps to restore cellular redox homeostasis and protect against oxidative damage.
In vitro and in vivo Inflammation Models
To evaluate the anti-inflammatory potential of compounds like Desmethoxycentaureidin, various in vitro and in vivo models are employed.
In vitro Models:
Cell-based assays are fundamental in elucidating the anti-inflammatory mechanisms of a compound. Macrophage cell lines, such as RAW 264.7, are commonly used. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing inflammatory mediators. A compound's ability to reduce the production of NO, PGE2, and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages is a key indicator of its anti-inflammatory potential.
In vivo Models:
Animal models provide a more complex physiological system to assess anti-inflammatory effects. The carrageenan-induced paw edema model in rodents is a widely used acute inflammation model. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling. The ability of a compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.
Antioxidant Activity
Desmethoxycentaureidin is also recognized for its antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in numerous chronic diseases.
Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)
The antioxidant activity of a compound is often assessed by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radicals, DPPH and ABTS radical cation, is measured by a decrease in absorbance, which is indicative of its scavenging capacity. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
| Assay | Description | Measurement |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at 517 nm. |
| ABTS | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Decrease in absorbance at 734 nm. |
Protection Against Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This can lead to cellular damage and contribute to the pathogenesis of various diseases. A chalcone (B49325) with a similar structure, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been shown to possess cytoprotective activity in PC12 cells treated with hydrogen peroxide (H₂O₂), a potent ROS. This protection is attributed to its ability to increase cell viability, reduce lactate (B86563) dehydrogenase (LDH) release (an indicator of cell damage), and scavenge intracellular ROS.
Role in Cellular Redox Homeostasis
Cellular redox homeostasis is the maintenance of a balance between oxidants and antioxidants within a cell, which is essential for normal cellular function and signaling. Disruptions in this balance can lead to oxidative stress. Antioxidant compounds can contribute to maintaining redox homeostasis by directly neutralizing ROS and by supporting the endogenous antioxidant defense systems. This includes influencing the activity of antioxidant enzymes and modulating redox-sensitive signaling pathways like the Nrf2 pathway. By doing so, they help to protect cells from oxidative damage and maintain cellular health.
Other Investigated Biological Activities
Research into the antidiabetic properties of flavonoids, a class of compounds to which Desmethoxycentaureidin belongs, has shown promising results in the management of blood glucose levels. nih.gov One of the primary mechanisms investigated is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which in turn helps to lower postprandial blood glucose spikes. nih.gov
Studies on various plant extracts containing flavonoids have demonstrated significant inhibitory activity against these enzymes. nih.gov This suggests that Desmethoxycentaureidin may contribute to the antihyperglycemic effects observed in various traditional medicinal plants. The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. nih.gov
| Mechanism | Enzyme/Target | Outcome |
|---|---|---|
| Inhibition of Carbohydrate Digestion | α-Amylase, α-Glucosidase | Decreased post-meal blood glucose levels |
| Enhancement of Insulin (B600854) Secretion | Pancreatic β-cells | Increased insulin release |
| Improved Glucose Uptake | Peripheral tissues (muscle, adipose) | Enhanced glucose utilization |
The potential of natural compounds to modulate lipid profiles is an area of significant interest in the prevention of cardiovascular diseases. nih.gov Flavonoids have been reported to exert beneficial effects on lipid metabolism. nih.gov Research in this area often focuses on the ability of these compounds to reduce levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. dovepress.com
Animal studies on various phenolic derivatives have shown promising results in improving lipid profiles. nih.gov While direct studies on Desmethoxycentaureidin are limited, the general antihyperlipidemic activity of flavonoids suggests a potential role for this compound in managing dyslipidemia.
| Lipid Parameter | Effect | Potential Clinical Outcome |
|---|---|---|
| Total Cholesterol | Decrease | Reduced risk of atherosclerosis |
| Triglycerides | Decrease | Lowered risk of cardiovascular events |
| LDL Cholesterol | Decrease | Reduced plaque formation in arteries |
| HDL Cholesterol | Increase | Enhanced reverse cholesterol transport |
The ability of flavonoids to induce vasorelaxation has been linked to their potential antihypertensive effects. nih.gov One of the proposed mechanisms is the blockade of calcium channels in vascular smooth muscle cells. nih.gov The influx of calcium ions is a critical step in muscle contraction, and by inhibiting this, flavonoids can lead to the relaxation of blood vessels and a subsequent reduction in blood pressure. rxlist.com
Dihydropyridine calcium channel blockers are a class of drugs that work through this mechanism to treat hypertension. rxlist.com The structural similarities and reported activities of some flavonoids suggest that they may act in a comparable manner. consensus.app This vasorelaxant property is a key area of investigation for the development of new antihypertensive agents from natural sources. nih.gov
Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. mdpi.com Natural compounds with antioxidant and anti-inflammatory properties are therefore of great interest for their potential neuroprotective effects. nih.gov Flavonoids, including compounds structurally related to Desmethoxycentaureidin, have been shown to protect neuronal cells from damage induced by various toxins. nih.gov
The neuroprotective mechanisms of flavonoids are multifaceted and include the scavenging of free radicals, modulation of inflammatory pathways, and interference with the processes of protein aggregation that are hallmarks of diseases like Alzheimer's and Parkinson's. mdpi.com Studies have shown that certain flavonoids can cross the blood-brain barrier, a critical factor for their therapeutic potential in central nervous system disorders. mdpi.com
The immune system plays a crucial role in maintaining health, and its dysregulation can lead to various diseases. rjptonline.org Certain natural compounds have been found to possess immunomodulatory properties, meaning they can modify the activity of the immune system. researchgate.net Desmethoxycentaureidin has been identified in plants that exhibit immunomodulatory and anti-inflammatory activities. rjptonline.org
The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators and enzymes. nih.gov By modulating the immune response, these compounds may offer therapeutic benefits in conditions characterized by chronic inflammation. researchgate.net
Cellular and Molecular Mechanisms of Action
The biological activities of Desmethoxycentaureidin and related flavonoids are underpinned by their interactions with various cellular and molecular targets. A significant aspect of their mechanism of action is their antioxidant capacity. turkjps.org Flavonoids can neutralize free radicals, thereby protecting cells from oxidative damage. scielo.brnih.gov This antioxidant activity is a common thread that links many of their observed therapeutic effects. turkjps.orgnih.gov
Furthermore, flavonoids have been shown to modulate key signaling pathways involved in inflammation. mdpi.com For instance, they can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases, which are involved in the synthesis of inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov They can also affect the expression of inflammatory cytokines. mdpi.com The ability of these compounds to interact with multiple targets contributes to their broad spectrum of pharmacological activities. science.gov
Target Identification and Validation
The precise molecular targets of Desmethoxycentaureidin are an area of active investigation. While a comprehensive profile of its direct protein interactions remains to be fully elucidated, preliminary studies have pointed towards its potential to influence key cellular processes. One of the notable biological activities of Desmethoxycentaureidin is its inhibitory effect on the growth of cancer cells. Specifically, it has been shown to inhibit the proliferation of human cervical cancer (HeLa) cells with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) value of 9 microM.
The identification of direct binding partners is a crucial step in validating a compound's therapeutic potential. Techniques such as proteomics-based approaches and computational docking studies could provide further insights into the specific proteins that Desmethoxycentaureidin interacts with to exert its biological effects. At present, detailed studies validating specific protein targets for Desmethoxycentaureidin are limited in the public domain.
Table 1: Reported Biological Activity of Desmethoxycentaureidin
| Cell Line | Biological Effect | Measurement | Value |
| HeLa | Inhibition of cell growth | GI50 | 9 µM |
Interaction with Cellular Signaling Pathways
Current research indicates that Desmethoxycentaureidin can modulate crucial cellular signaling pathways, with a significant focus on the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade plays a pivotal role in inflammation, immunity, cell survival, and proliferation, and its dysregulation is often implicated in various diseases, including cancer.
Desmethoxycentaureidin has been identified as an inhibitor of the NF-κB pathway. nih.gov Studies have shown that it can suppress the activation of NF-κB with an IC50 value of 12.1 ± 7.2 μM. nih.gov The proposed mechanism for this inhibition involves the oxidative transformation of Desmethoxycentaureidin into reactive electrophilic species that can then interfere with components of the NF-κB signaling cascade. nih.gov By inhibiting NF-κB, Desmethoxycentaureidin can potentially disrupt the pro-survival and pro-inflammatory signals that are crucial for the growth and progression of cancer cells.
The inhibition of the NF-κB pathway is a key mechanism through which many natural compounds exert their anti-cancer effects. By blocking NF-κB, Desmethoxycentaureidin may prevent the transcription of various downstream target genes that are involved in cell proliferation, angiogenesis, and metastasis, while promoting apoptosis (programmed cell death). Further research is necessary to explore the effects of Desmethoxycentaureidin on other significant signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, to gain a more comprehensive understanding of its cellular interactions.
Table 2: Inhibitory Activity of Desmethoxycentaureidin on the NF-κB Pathway
| Pathway | Effect | Measurement | Value | Mechanism |
| NF-κB | Inhibition | IC50 | 12.1 ± 7.2 µM | Involves oxidation to reactive electrophiles |
Gene Expression Modulation
The modulation of gene expression is a downstream consequence of the interaction of a compound with cellular signaling pathways and their molecular targets. Given Desmethoxycentaureidin's ability to inhibit the NF-κB pathway, it is plausible that it can alter the expression of NF-κB target genes. These genes are known to regulate a wide array of cellular processes, including the cell cycle, apoptosis, and inflammation.
However, at present, there is a lack of specific studies that have comprehensively profiled the changes in gene expression in response to treatment with Desmethoxycentaureidin. Techniques such as transcriptomics (e.g., microarray or RNA-sequencing) would be invaluable in identifying the full spectrum of genes and gene networks that are modulated by this compound. Such studies would provide a more detailed and unbiased view of its mechanism of action and could reveal novel therapeutic targets and applications. The investigation into the gene expression modulation by Desmethoxycentaureidin represents a promising avenue for future research.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Influence of Flavone (B191248) Skeleton Substituents on Biological Activity
The arrangement and nature of substituent groups on the flavone skeleton are critical determinants of the biological activities of desmethoxycentaureidin. The presence and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups significantly modulate its anticancer, antioxidant, and anti-inflammatory properties.
General SAR principles for flavonoids indicate that the number and position of hydroxyl groups are crucial for antioxidant activity. Specifically, a catechol (3',4'-dihydroxy) moiety in the B-ring is a strong contributor to free radical scavenging. While desmethoxycentaureidin possesses a hydroxyl group at the 3'-position, the 4'-position is methoxylated, which may influence its antioxidant potential compared to flavonoids with a catechol group. The 5-hydroxyl group, present in desmethoxycentaureidin, is also known to contribute to antioxidant and anticancer activities, partly by its ability to chelate metal ions.
The methoxy groups at the C6, C7, and C4' positions in desmethoxycentaureidin play a significant role in its bioactivity. Methylation of hydroxyl groups can increase the lipophilicity of the flavonoid, which may enhance its bioavailability and ability to cross cellular membranes. Some studies suggest that methylation, particularly at the C6 position, can augment the cytotoxic activity of flavonoids. The presence of methoxy groups on the A-ring, as seen in desmethoxycentaureidin (C6 and C7), has been associated with enhanced antiproliferative activity in certain cancer cell lines.
The following table summarizes the general influence of key substituents on the flavone skeleton, which is relevant to understanding the activity of desmethoxycentaureidin.
| Substituent Group | Position on Flavone Skeleton | General Influence on Biological Activity |
|---|---|---|
| Hydroxyl (-OH) | C5 | Contributes to antioxidant and anticancer activities. |
| Hydroxyl (-OH) | C3' | Important for antioxidant activity. |
| Methoxy (-OCH3) | C6 | May enhance cytotoxic and antiproliferative activities. |
| Methoxy (-OCH3) | C7 | Contributes to antiproliferative effects. |
| Methoxy (-OCH3) | C4' | Increases lipophilicity, potentially enhancing bioavailability. |
Comparison with Structurally Related Flavonoids (e.g., Luteolin (B72000), Chrysin, Eupatilin (B1662920), Hispidulin)
Comparing desmethoxycentaureidin with structurally related flavonoids highlights the subtle yet significant impact of substituent patterns on biological activity.
Luteolin (5,7,3',4'-tetrahydroxyflavone): Luteolin possesses a catechol group in the B-ring, which is a key feature for potent antioxidant activity. Desmethoxycentaureidin differs by having methoxy groups at C6, C7, and C4', and lacks the 7- and 4'-hydroxyl groups of luteolin. The presence of these methoxy groups in desmethoxycentaureidin may lead to differences in bioavailability and specific molecular targets compared to the more hydrophilic luteolin.
Chrysin (5,7-dihydroxyflavone): Chrysin has a simpler structure with only two hydroxyl groups on the A-ring and an unsubstituted B-ring. Desmethoxycentaureidin is more substituted, with additional methoxy groups and a hydroxyl group on the B-ring. This increased substitution in desmethoxycentaureidin is likely to result in different biological activities and potencies.
Eupatilin (5,7-dihydroxy-6,3',4'-trimethoxyflavone): Eupatilin shares the 5,7-dihydroxy and 6-methoxy substitution pattern with hispidulin, but has two methoxy groups on the B-ring. Compared to desmethoxycentaureidin, eupatilin has a hydroxyl group at C7 instead of a methoxy group. These differences in methoxylation patterns on both A and B rings likely contribute to distinct pharmacological profiles.
Hispidulin (5,7,4'-trihydroxy-6-methoxyflavone): Hispidulin is structurally very similar to desmethoxycentaureidin. The key difference is the presence of a hydroxyl group at the 4'-position in hispidulin, whereas desmethoxycentaureidin has a methoxy group at this position. This single change from a hydroxyl to a methoxy group can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activities. Hispidulin has been reported to possess a range of pharmacological activities, including anticancer and neuroprotective effects.
The table below provides a structural comparison of desmethoxycentaureidin with these related flavonoids.
| Compound | C5 | C6 | C7 | C3' | C4' |
|---|---|---|---|---|---|
| Desmethoxycentaureidin | -OH | -OCH3 | -OCH3 | -OH | -OCH3 |
| Luteolin | -OH | -H | -OH | -OH | -OH |
| Chrysin | -OH | -H | -OH | -H | -H |
| Eupatilin | -OH | -OCH3 | -OH | -OCH3 | -OCH3 |
| Hispidulin | -OH | -OCH3 | -OH | -H | -OH |
Identification of Pharmacophoric Features for Specific Activities
A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For flavonoids, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
For the anticancer activity of flavonoids, the presence of a 5-hydroxyl group and the planarity of the flavonoid skeleton are often considered important. The 5-hydroxyl group can form a hydrogen bond with the C4-carbonyl group, which contributes to the planarity and allows for better interaction with biological targets like protein kinases. The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues in the active sites of enzymes.
In the case of desmethoxycentaureidin, the pharmacophoric features contributing to its specific activities would include:
Hydrogen Bond Donors: The hydroxyl groups at C5 and C3'.
Hydrogen Bond Acceptors: The carbonyl group at C4 and the oxygen atoms of the methoxy groups.
Aromatic Rings: The A and B rings for hydrophobic and π-π interactions.
Hydrophobic Regions: The methoxy groups contribute to the hydrophobicity of the molecule.
The specific arrangement of these features in three-dimensional space would define the pharmacophore for a particular biological target of desmethoxycentaureidin.
Computational Approaches in SAR/QSAR for Desmethoxycentaureidin
Computational methods are increasingly used to accelerate the process of drug discovery and to gain deeper insights into the SAR of compounds like desmethoxycentaureidin. These approaches include molecular docking, molecular dynamics simulations, and the development of QSAR models.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For desmethoxycentaureidin, docking studies could be employed to predict its binding modes within the active sites of various enzymes or receptors implicated in diseases like cancer. This can help to rationalize its biological activity and identify key interactions that contribute to its potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the interactions between desmethoxycentaureidin and its biological targets. These simulations can assess the stability of the ligand-receptor complex over time and provide insights into the conformational changes that may occur upon binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of desmethoxycentaureidin, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic) and correlating them with the observed biological activity using statistical methods. While specific QSAR studies on desmethoxycentaureidin are not extensively reported, the general principles of flavonoid QSAR would be applicable.
The following table lists some computational approaches and their potential applications in the study of desmethoxycentaureidin.
| Computational Approach | Application for Desmethoxycentaureidin |
|---|---|
| Molecular Docking | Predicting binding modes to biological targets (e.g., protein kinases). |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes and conformational changes. |
| 3D-QSAR | Developing predictive models for the biological activity of desmethoxycentaureidin analogs. |
| Pharmacophore Modeling | Identifying the essential structural features for specific biological activities. |
Synthetic Methodologies and Chemical Modifications for Research
Laboratory Synthesis of Desmethoxycentaureidin
While a specific, detailed modern synthesis protocol for Desmethoxycentaureidin is not extensively documented in recent literature, the general principles of flavone (B191248) synthesis provide a well-established framework. The synthesis of flavonoids typically involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by cyclization and subsequent modifications.
A common route for synthesizing flavones with a substitution pattern similar to Desmethoxycentaureidin (5,7-dihydroxy-3,4',6-trimethoxyflavone) is through the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which then undergoes oxidative cyclization. For Desmethoxycentaureidin, this would likely involve the reaction of a polysubstituted acetophenone with a substituted benzaldehyde.
Hypothetical Synthetic Pathway:
Formation of the Chalcone Intermediate: The synthesis would commence with the base-catalyzed condensation of a suitable acetophenone, such as 2',4',6'-trihydroxy-3'-methoxyacetophenone , with 4-methoxybenzaldehyde . This reaction forms the corresponding chalcone.
Oxidative Cyclization: The resulting chalcone is then subjected to oxidative cyclization to form the flavone core. Reagents such as iodine in dimethyl sulfoxide (B87167) (DMSO) are often employed for this transformation. mdpi.com
Hydroxyl Group Protection and Deprotection: Throughout the synthesis, it may be necessary to protect the reactive hydroxyl groups on the acetophenone precursor to prevent unwanted side reactions. Common protecting groups for phenols include benzyl (B1604629) or silyl (B83357) ethers. These groups are then removed in the final steps of the synthesis to yield the desired dihydroxyflavone. koreascience.kr
This general approach allows for the systematic construction of the flavone skeleton and the introduction of the required substituents at the correct positions.
Derivatization and Analog Synthesis
The synthesis of derivatives and analogs of Desmethoxycentaureidin is a key strategy for investigating its mechanism of action and potentially improving its therapeutic profile. Although specific examples of Desmethoxycentaureidin derivatization are not widely reported, general methods for flavonoid modification can be applied.
Common Derivatization Strategies:
Alkylation and Acylation: The hydroxyl groups at the C5 and C7 positions are common sites for modification. Alkylation (e.g., methylation, ethylation) or acylation (e.g., acetylation) can alter the compound's lipophilicity, membrane permeability, and metabolic stability. nih.gov
Glycosylation: Introduction of sugar moieties to the hydroxyl groups can enhance water solubility and bioavailability. oup.com
Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the aromatic rings can modulate the electronic properties and binding interactions of the molecule with biological targets.
Synthesis of Analogs with Modified Substitution Patterns: By using different substituted acetophenones and benzaldehydes as starting materials, a wide range of analogs with variations in the number and position of hydroxyl and methoxy (B1213986) groups can be synthesized. koreascience.kr For instance, the synthesis of 5-hydroxy-3',4',7-trimethoxyflavone, a structurally related flavone, has been reported and demonstrates the feasibility of creating diverse analogs. nih.gov
These modifications allow for a systematic exploration of how different structural features influence the biological activity of Desmethoxycentaureidin.
Development of Synthetic Precursors for Research
The availability of key synthetic precursors is essential for the efficient laboratory synthesis of Desmethoxycentaureidin and its analogs. The primary precursors are substituted acetophenones and benzaldehydes.
| Precursor Type | Specific Example for Desmethoxycentaureidin Synthesis |
| Acetophenone Derivative | 2',4',6'-trihydroxy-3'-methoxyacetophenone |
| Benzaldehyde Derivative | 4-methoxybenzaldehyde |
Strategies for Enhancing Bioactivity or Selectivity through Chemical Modification
Chemical modification of the Desmethoxycentaureidin scaffold can be strategically employed to enhance its bioactivity, improve its selectivity for specific biological targets, and optimize its pharmacokinetic properties.
Key Strategies Include:
Targeted Modifications to Improve Potency: Structure-activity relationship (SAR) studies, guided by the synthesis and biological evaluation of various analogs, can identify key structural features responsible for bioactivity. For example, the number and position of hydroxyl and methoxy groups on the flavone core are known to be critical for the antioxidant and cytotoxic activities of many flavonoids. Modifications at these positions can lead to more potent compounds.
Enhancing Selectivity: By introducing specific functional groups, it may be possible to increase the affinity of Desmethoxycentaureidin for a particular enzyme or receptor, thereby increasing its selectivity and reducing off-target effects. For instance, designing analogs that mimic the substrate of a target enzyme can lead to more selective inhibitors.
Improving Pharmacokinetic Properties: Modifications such as the introduction of polar groups (e.g., through glycosylation) can improve water solubility and absorption. Conversely, increasing lipophilicity through alkylation might enhance membrane permeability. The goal is to achieve an optimal balance of physicochemical properties for better drug-like characteristics.
Prodrug Approaches: The hydroxyl groups of Desmethoxycentaureidin can be masked with cleavable moieties to create prodrugs. These prodrugs may have improved stability or oral bioavailability and are converted to the active compound in the body.
Through a combination of rational design and synthetic chemistry, it is possible to generate novel Desmethoxycentaureidin derivatives with enhanced therapeutic potential for further preclinical and clinical investigation.
Therapeutic Potential and Future Research Directions
Prospects for Development as a Research Tool or Lead Compound
Desmethoxycentaureidin holds promise as both a valuable research tool and a potential lead compound for drug discovery. Its demonstrated biological activity, particularly its cytotoxic effects against cancer cells, makes it a candidate for further development. Research has shown that Desmethoxycentaureidin exhibits high inhibitory activity against the growth of HeLa cells, a human cervical cancer cell line, with a GI50 (half-maximal growth inhibition) of 9 microM targetmol.com. This specific finding underscores its potential as a starting point for the development of new anticancer agents.
The development of natural products into clinical drugs often involves the identification of a "lead compound" from a natural source, which can then be optimized through medicinal chemistry to enhance its efficacy and reduce toxicity. The process of discovering lead compounds from natural resources is a well-established strategy in pharmaceutical research. These lead compounds provide novel chemical scaffolds that can be modified to create more potent and selective drugs.
As a research tool, Desmethoxycentaureidin can be utilized to probe specific biological pathways. For instance, its inhibitory effect on HeLa cell growth suggests that it may interfere with cellular processes essential for cancer cell proliferation. Further studies could elucidate its precise mechanism of action, which could, in turn, reveal new targets for cancer therapy. The use of natural compounds as pharmacological research tools is a common practice that contributes to a deeper understanding of complex biological systems.
Synergistic Effects with Other Bioactive Compounds
The therapeutic potential of Desmethoxycentaureidin may be enhanced when used in combination with other bioactive compounds. This concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in pharmacology. For flavonoids, synergistic interactions have been observed in various contexts, including antioxidant and anticancer activities.
While specific studies on the synergistic effects of Desmethoxycentaureidin are limited, research on other flavonoids provides a basis for this potential. For example, combinations of different flavonoids and phenolic compounds have been shown to have synergistic antioxidant effects. The complex mixture of bioactive constituents in plant extracts often produces synergistic effects, though the underlying mechanisms can be complex and are not yet fully understood.
In the context of cancer therapy, combining natural products with conventional chemotherapeutic drugs has shown promise in enhancing anticancer activity and overcoming drug resistance. For instance, some phytochemicals have been found to work synergistically with chemotherapy agents to inhibit cancer cell growth, suppress migration and invasion, and promote apoptosis. The investigation of Desmethoxycentaureidin in combination with other anticancer agents could therefore be a fruitful area of research.
Table 1: Examples of Synergistic Effects of Flavonoids with Other Compounds
| Flavonoid/Natural Compound | Combined With | Observed Synergistic Effect |
| Quercetin | Ascorbic Acid | Enhanced antioxidant activity |
| Emodin | Sorafenib | Improved anti-cancer effect in HCC cells |
| Indol-3-carbinol, Resveratrol, etc. | (Combined) | Inhibition of breast cancer cell growth |
| Curcumin | Doxorubicin | Reduced growth of Hodgkin lymphoma cells |
This table presents examples of synergistic effects observed with other flavonoids and natural compounds, suggesting the potential for similar interactions with Desmethoxycentaureidin.
Challenges and Opportunities in Desmethoxycentaureidin Research
Despite its potential, research on Desmethoxycentaureidin faces several challenges that are common in the study of natural products. A significant hurdle is the isolation and synthesis of the compound in sufficient quantities for extensive preclinical and clinical studies. The extraction of natural products from their plant sources can be a low-yield process, and the chemical synthesis of complex molecules can be challenging and costly.
Another challenge lies in understanding the compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME). Poor bioavailability is a common issue with many flavonoids, which can limit their therapeutic efficacy. Overcoming these challenges may require the development of novel drug delivery systems or the synthesis of more bioavailable derivatives.
However, these challenges also present opportunities. The need for efficient synthesis methods can drive innovation in synthetic organic chemistry. Furthermore, the investigation into Desmethoxycentaureidin's mechanism of action could lead to the discovery of novel biological targets and pathways. The growing interest in natural product-based drug discovery provides an opportunity to secure funding and build collaborations to advance research in this area.
Table 2: Key Challenges and Opportunities in Desmethoxycentaureidin Research
| Challenges | Opportunities |
| Low yield from natural sources | Development of efficient synthetic routes |
| Complex chemical synthesis | Innovation in medicinal chemistry to create analogues |
| Poor bioavailability and ADME properties | Formulation and drug delivery system development |
| Limited understanding of mechanism of action | Discovery of novel therapeutic targets |
| Need for extensive preclinical and clinical testing | Potential for development into a novel therapeutic agent |
Future Research Avenues for Comprehensive Understanding
To fully realize the therapeutic potential of Desmethoxycentaureidin, several avenues of future research are essential. A primary focus should be on elucidating its precise mechanism of action. Investigating how it inhibits the growth of cancer cells at a molecular level will be crucial. This could involve identifying its direct cellular targets and the signaling pathways it modulates.
Further in vitro and in vivo studies are necessary to expand upon the initial findings of its anticancer activity. Testing Desmethoxycentaureidin against a broader panel of cancer cell lines and in animal models of cancer will provide a more comprehensive understanding of its efficacy and potential therapeutic window.
The synthesis of Desmethoxycentaureidin derivatives is another important research direction. By modifying its chemical structure, it may be possible to improve its potency, selectivity, and pharmacokinetic properties. Computational studies, such as molecular docking, can aid in the rational design of these new derivatives by predicting their interactions with biological targets.
Finally, exploring the potential synergistic effects of Desmethoxycentaureidin with other known anticancer drugs or natural compounds could lead to the development of more effective combination therapies. Such studies could reveal novel treatment strategies with improved efficacy and reduced side effects. A thorough investigation of these future research avenues will be critical to fully understand and harness the therapeutic potential of Desmethoxycentaureidin.
Q & A
Q. What are the primary biological activities of Desmethoxycentaureidin identified in in vitro studies?
Desmethoxycentaureidin has demonstrated inhibitory activity against HeLa cell growth, with a GI50 value of 9 µM, as observed in cytotoxicity assays . To validate these findings, researchers should employ standardized assays such as MTT or CellTiter-Glo® to measure cell viability. Parallel experiments using multiple cell lines (e.g., MCF-7, A549) are recommended to assess tissue specificity.
Q. How is Desmethoxycentaureidin structurally characterized and differentiated from related flavonoids?
The compound (CAS 22934-99-2, C17H14O7) is distinguished by its hydroxyl and methoxy substitution pattern. Structural elucidation requires techniques like NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D-COSY) and HPLC-MS for purity assessment (>95%). Comparative analysis with analogs (e.g., Eupatorin, Chrysoeriol) should focus on retention times and fragmentation patterns in mass spectrometry .
Q. What solvent systems are optimal for solubilizing Desmethoxycentaureidin in biological assays?
Desmethoxycentaureidin is typically dissolved in DMSO (≤0.1% final concentration to avoid cytotoxicity). For aqueous compatibility, pre-solubilization in ethanol or PEG-400 followed by dilution in culture media is advised. Stability studies via UV-Vis spectroscopy are critical to confirm compound integrity over time .
Q. Which spectroscopic methods are essential for quantifying Desmethoxycentaureidin in plant extracts?
Quantitative analysis requires HPLC-DAD or UPLC-PDA with a C18 column, using isocratic elution (e.g., acetonitrile/water with 0.1% formic acid). Calibration curves (1–100 µg/mL) and spiked recovery experiments ensure accuracy. Internal standards like Apigenin can improve precision .
Q. How can researchers validate the purity of commercially sourced Desmethoxycentaureidin?
Purity verification involves chromatographic methods (HPLC/GC-MS) coupled with UV or fluorescence detection. Batch-specific certificates of analysis (CoA) should be cross-checked for residual solvent content (e.g., via headspace GC) and heavy metal contamination (ICP-MS) .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of Desmethoxycentaureidin in cancer cells?
Mechanistic studies should integrate transcriptomics (RNA-seq) to identify dysregulated pathways and phosphoproteomics to map kinase inhibition. Functional validation via siRNA knockdown or CRISPR-Cas9 targeting candidate genes (e.g., apoptosis regulators) is critical. Molecular docking against predicted targets (e.g., PI3K/AKT) provides preliminary insights .
Q. How should researchers address contradictory data on Desmethoxycentaureidin’s bioactivity across studies?
Contradictions may arise from variability in cell culture conditions, compound purity, or assay endpoints. Meta-analyses should standardize variables (e.g., serum concentration, passage number) and include positive controls (e.g., Doxorubicin). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can quantify inter-study variability .
Q. What methodologies are recommended for studying the pharmacokinetics of Desmethoxycentaureidin in vivo?
Pharmacokinetic profiling requires LC-MS/MS to measure plasma/tissue concentrations over time. Key parameters (Cmax, T1/2) should be assessed in rodent models after oral/intravenous administration. Bile duct cannulation studies can evaluate enterohepatic recirculation .
Q. How can researchers optimize the synthesis of Desmethoxycentaureidin derivatives for structure-activity relationship (SAR) studies?
Semi-synthetic modification via demethylation or hydroxylation (e.g., using BBr3 or AlCl3) should be guided by regioselectivity principles. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via <sup>1</sup>H-NMR are essential. In silico tools (e.g., SwissADME) predict derivative bioavailability .
Q. What approaches mitigate oxidative degradation of Desmethoxycentaureidin during long-term storage?
Lyophilization under inert gas (N2) and storage at −80°C in amber vials minimize degradation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products. Antioxidants (e.g., ascorbic acid) may be added, but compatibility with biological assays must be tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
